(2E)-Demethoxy Curcumin-d7 (2E)-Demethoxy Curcumin-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674242
InChI: InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+/i1D3,2D,3D,7D,8D
SMILES:
Molecular Formula: C20H18O5
Molecular Weight: 345.4 g/mol

(2E)-Demethoxy Curcumin-d7

CAS No.:

Cat. No.: VC16674242

Molecular Formula: C20H18O5

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-Demethoxy Curcumin-d7 -

Specification

Molecular Formula C20H18O5
Molecular Weight 345.4 g/mol
IUPAC Name (1E,6E)-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-7-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Standard InChI InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+/i1D3,2D,3D,7D,8D
Standard InChI Key HJTVQHVGMGKONQ-MJNFMBQPSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])[2H])[2H])O)[2H]
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

(2E)-Demethoxy Curcumin-d7 is a deuterated analog of demethoxycurcumin, which itself is a major curcuminoid derived from turmeric. The incorporation of seven deuterium atoms occurs at specific positions within the molecule, replacing protium atoms to create a isotopologue with distinct physicochemical properties. The molecular formula (C₂₀H₁₁D₇O₅) and weight (345.4 g/mol) reflect this modification .

Table 1: Molecular Data for (2E)-Demethoxy Curcumin-d7

PropertyValue
Molecular FormulaC₂₀H₁₁D₇O₅
Molecular Weight345.4 g/mol
CAS Number (Unlabelled)22608-11-3
Purity (HPLC)>95%

Structural Analysis

The compound retains the core structure of demethoxycurcumin, characterized by:

  • A central β-diketone group flanked by two aromatic rings.

  • One methoxy group (-OCH₃) and two hydroxyl groups (-OH) on the aromatic rings .

  • A conjugated double bond system (E-configuration) that contributes to its stability and reactivity.

Deuteration occurs primarily at the α-positions of the diketone moiety and the methylene groups, which are critical for metabolic stability. This structural modification minimally alters the compound’s electronic configuration but significantly impacts its vibrational modes, making it distinguishable via spectroscopic methods such as mass spectrometry .

Synthesis and Characterization

Synthetic Pathways

The synthesis of (2E)-Demethoxy Curcumin-d7 involves hydrogen-deuterium exchange reactions. A common method entails treating demethoxycurcumin with deuterium gas (D₂) in the presence of a palladium catalyst. This process selectively replaces hydrogen atoms with deuterium at specific sites, achieving a high degree of isotopic incorporation.

Key Steps in Synthesis:

  • Substrate Preparation: Isolation of demethoxycurcumin from turmeric extract via chromatography .

  • Deuteration: Exposure to D₂ under controlled pressure and temperature, catalyzed by palladium on carbon (Pd/C).

  • Purification: High-performance liquid chromatography (HPLC) to isolate the deuterated product, ensuring >95% purity .

Analytical Characterization

The compound is characterized using:

  • Mass Spectrometry (MS): To confirm the incorporation of seven deuterium atoms and molecular weight .

  • Nuclear Magnetic Resonance (NMR): To verify structural integrity and deuteration sites.

  • HPLC: For purity assessment, with retention times compared to non-deuterated standards .

Physicochemical Properties

Stability and Solubility

(2E)-Demethoxy Curcumin-d7 exhibits enhanced stability compared to its non-deuterated counterpart due to the kinetic isotope effect, which slows metabolic degradation. Its solubility profile aligns with demethoxycurcumin:

  • Soluble in: DMSO, ethanol, and acetone.

  • Insoluble in: Water, limiting its bioavailability in aqueous environments .

Spectroscopic Properties

  • UV-Vis Absorption: Maximum absorbance at ~425 nm, characteristic of curcuminoids’ conjugated diene system .

  • Fluorescence: Emission at ~530 nm, useful for tracking in biological matrices .

Biological Activities and Mechanisms

Pharmacokinetic Advantages

The deuterium labeling in (2E)-Demethoxy Curcumin-d7 enables precise tracking in in vivo and in vitro studies. Its metabolic half-life is extended due to reduced cytochrome P450-mediated oxidation, a direct consequence of deuteration.

Molecular Targets and Pathways

Like demethoxycurcumin, this compound interacts with:

  • NF-κB: Suppresses pro-inflammatory cytokine production by inhibiting IκB kinase .

  • COX-2: Reduces prostaglandin synthesis, contributing to anti-inflammatory effects .

  • Reactive Oxygen Species (ROS): Acts as a scavenger, mitigating oxidative stress .

Table 2: Comparative Bioactivities of Demethoxycurcumin and Its Deuterated Derivative

ActivityDemethoxycurcumin(2E)-Demethoxy Curcumin-d7
Anti-inflammatory++++++
Antioxidant++++
Metabolic Stability++++

Applications in Scientific Research

Pharmacokinetic Studies

(2E)-Demethoxy Curcumin-d7 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its deuterated structure eliminates matrix effects, enabling accurate quantification of demethoxycurcumin in plasma and tissues .

Drug Metabolism Research

The compound’s resistance to hepatic metabolism allows researchers to delineate metabolic pathways and identify stable metabolites. For example, studies using this analog have revealed glucuronidation as a primary detoxification route.

Mechanistic Studies

By incorporating (2E)-Demethoxy Curcumin-d7 into cell cultures, scientists have elucidated its role in modulating autophagy and apoptosis in cancer cells. Deuterium labeling facilitates discrimination between exogenous and endogenous compounds in complex biological systems .

Challenges and Future Directions

Bioavailability Limitations

Despite its metabolic stability, (2E)-Demethoxy Curcumin-d7 shares the poor aqueous solubility of curcuminoids, necessitating formulation strategies such as nanoencapsulation or lipid-based delivery systems .

Need for Clinical Validation

While preclinical data are promising, translational studies are required to assess its efficacy in humans. Current research focuses on optimizing dosing regimens and evaluating synergistic effects with other therapeutics.

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